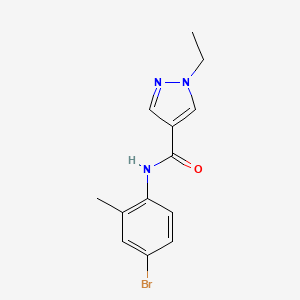
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide (THB) is a synthetic compound that has been studied for its potential applications in scientific research. THB belongs to the class of benzazepines, which are known to have various biological activities. In
Wirkmechanismus
The mechanism of action of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide involves its binding to the dopamine D2 receptor, which leads to the modulation of dopamine neurotransmission. 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has been shown to act as a partial agonist of the dopamine D2 receptor, which means that it can activate the receptor to a certain extent, but not fully. This partial agonism is thought to contribute to the potential antipsychotic and antidepressant effects of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide.
Biochemical and Physiological Effects:
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and its metabolites in the brain, which suggests that it can modulate dopamine neurotransmission. 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide in lab experiments include its high affinity for the dopamine D2 receptor, its potential antipsychotic and antidepressant effects, and its ability to modulate dopamine neurotransmission. However, there are also some limitations to using 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide in lab experiments, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide. One direction is to further investigate its potential antipsychotic and antidepressant effects in animal models and clinical trials. Another direction is to explore its potential applications in other scientific research fields, such as cancer research and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide and its potential side effects.
Conclusion:
In conclusion, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide is a synthetic compound that has been studied for its potential applications in scientific research. It has a high affinity for the dopamine D2 receptor and has been shown to have potential antipsychotic and antidepressant effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has the potential to be a valuable tool in various scientific research fields, and its future directions are promising.
Synthesemethoden
The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide involves the reaction between 2-cyanobenzaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The yield of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has also been studied for its potential antipsychotic and antidepressant effects.
Eigenschaften
IUPAC Name |
4,5-dihydro-3H-1-benzazepin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)14-11/h1-2,4,6H,3,5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXRPRSPGFHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N=C(C1)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5240451 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)


![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)
![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
